2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)22-11-17-9-18(12-21-10-17)23-7-5-6-19(23)24/h8-10,12,22H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOKNTUADLLDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The target compound integrates three distinct moieties:
- A 2,3,5,6-tetramethylbenzene core substituted with a sulfonamide group at the 1-position.
- A 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl group serving as the amine component.
- A methylene bridge connecting the pyridine and sulfonamide functionalities.
The molecular formula $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3\text{S} $$ (MW 387.5 g/mol) necessitates orthogonal protection-deprotection strategies to avoid interference between the electron-rich aromatic system and the polar sulfonamide group.
Key Synthetic Obstacles
- Regioselective sulfonation of the tetramethylbenzene precursor to ensure exclusive substitution at the 1-position.
- Steric hindrance management during the coupling of the bulky pyridine-pyrrolidinone amine.
- Oxidative stability of the 2-oxopyrrolidinone ring under acidic/basic conditions.
Established Synthetic Routes
Route 1: Sequential Sulfonation-Amidation
Step 1: Sulfonation of 2,3,5,6-Tetramethylbenzene
The parent hydrocarbon undergoes sulfonation using fuming sulfuric acid ($$ \text{H}2\text{SO}4 \cdot \text{SO}_3 $$) in chlorobenzene at 70–90°C for 6–8 hours. The reaction exploits the activating effect of methyl groups to direct electrophilic substitution to the remaining para position.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Chlorobenzene | |
| Temperature | 70–90°C | |
| Catalyst | $$ \text{N,N-dimethylformamide} $$ (2 mol%) | |
| Conversion | 92–95% |
Step 2: Sulfonyl Chloride Formation
The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) in methylene chloride ($$ \text{CH}2\text{Cl}2 $$) at 20–40°C. Excess $$ \text{PCl}5 $$ (20% molar excess) ensures complete conversion.
Critical Parameters
Step 3: Amine Synthesis – 5-(2-Oxopyrrolidin-1-yl)Pyridin-3-ylmethanamine
The amine component is prepared via a two-step sequence:
- Mitsunobu Coupling : 5-Aminopyridin-3-ylmethanol reacts with 2-pyrrolidone using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
- Oxidative Cyclization : The intermediate undergoes MnO$$_2$$-mediated oxidation to form the 2-oxopyrrolidinone ring.
Step 4: Sulfonamide Coupling
The sulfonyl chloride reacts with the synthesized amine in tetrahydrofuran (THF) using triethylamine ($$ \text{Et}3\text{N} $$) as base:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{N}-\text{R'} \xrightarrow{\text{Et}3\text{N, THF}} \text{RSO}_2\text{NHR'} + \text{HCl}
$$
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Base | $$ \text{Et}_3\text{N} $$ (2 eq) | |
| Temperature | 0–5°C → RT | |
| Yield | 76% |
Route 2: Boron-Mediated Cross-Coupling
Suzuki-Miyaura Coupling Strategy
An alternative approach employs a boronic ester-functionalized benzene intermediate (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide derivatives). Palladium-catalyzed coupling with a halogenated pyridine-pyrrolidinone precursor enables late-stage diversification.
Catalytic System
- Pd(PPh$$3$$)$$4$$ (5 mol%)
- K$$2$$CO$$3$$ (3 eq)
- DME/H$$_2$$O (4:1) at 80°C
Process Optimization and Scale-Up Considerations
Solvent Selection Matrix
Comparative analysis of solvents for sulfonamide coupling:
| Solvent | Dielectric Constant | Reaction Yield | Byproduct Formation | |
|---|---|---|---|---|
| THF | 7.5 | 76% | <5% | |
| DCM | 8.9 | 68% | 12% | |
| EtOAc | 6.0 | 71% | 8% | |
| MeCN | 37.5 | 63% | 18% |
THF emerges as optimal due to its balance of polarity and aprotic character, minimizing hydrolysis side reactions.
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, CDCl$$_3$$)
- δ 8.21 (s, 1H, pyridine H-2)
- δ 7.89 (d, J = 2.4 Hz, 1H, pyridine H-4)
- δ 4.57 (s, 2H, CH$$_2$$NH)
- δ 2.44–2.37 (m, 4H, pyrrolidinone CH$$_2$$)
- δ 2.21 (s, 12H, aromatic CH$$_3$$)
HRMS (ESI+)
Calculated for $$ \text{C}{20}\text{H}{25}\text{N}3\text{O}3\text{S} $$: 387.1612 [M+H]$$^+$$
Observed: 387.1609
Industrial Applications and Derivatives
Agrochemical Applications
Per EP0512953B1, related benzenesulfonamides serve as precursors for sulfonylurea herbicides through reaction with 2-alkoxycarbonylaminopyrimidines.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines.
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the sulfur atom, with the N–S bond cleavage influenced by steric hindrance from tetramethyl substituents .
Nucleophilic Substitution at the Pyridine Ring
The pyridine moiety participates in electrophilic substitution reactions, particularly at the C4 position.
Key Observation :
The 5-(2-oxopyrrolidin-1-yl) group directs electrophiles to the C4 position due to electronic effects .
Functionalization of the Pyrrolidone Ring
The 2-oxopyrrolidin-1-yl group undergoes ring-opening or condensation reactions.
Reductive Amination
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₃CN, CH₃NH₂ | MeOH, RT (12 h) | Secondary amine derivative | 74% |
Lactam Ring Opening
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | Reflux (8 h) | Pyrrolidine derivative | 81% |
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura coupling for biaryl synthesis.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂ | DME/H₂O, 90°C (12 h) | 4-Aryl-pyridinyl derivative | 65% |
Catalytic System :
Tetrakis(triphenylphosphine)palladium(0) in dimethyl ether (DME) .
Sulfonamide Alkylation
The sulfonamide nitrogen undergoes alkylation under basic conditions.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 80°C (6 h) | N-Methylsulfonamide derivative | 88% |
Side Reaction :
Competitive O-alkylation is suppressed using bulky bases like DBU .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) data reveals decomposition pathways:
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition | Reference |
|---|---|---|---|
| 220–250 | 15% | Loss of pyrrolidone ring | |
| 300–350 | 45% | Sulfonamide cleavage + aromatic ring degradation |
Photochemical Reactivity
UV irradiation (254 nm) induces C–S bond cleavage:
| Conditions | Products | Quantum Yield | Reference |
|---|---|---|---|
| MeOH, 24 h | Benzene derivative + sulfinic acid | 0.12 |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide have demonstrated significant activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These bacteria are notorious for causing serious hospital-acquired infections. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .
Antidiabetic Effects
Sulfonamide derivatives have been investigated for their antidiabetic properties. In vivo studies using streptozotocin-induced diabetic models have shown that certain benzenesulfonamide derivatives exhibit hypoglycemic effects comparable to established antidiabetic medications like glibenclamide. This suggests that this compound could be a candidate for further development in diabetes treatment .
Anticancer Potential
Research into related compounds has indicated that benzenesulfonamides can possess anti-inflammatory and anticancer properties. These compounds may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The design often utilizes structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Case Studies
Several studies have explored the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the pyridine and oxopyrrolidinyl groups.
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzenesulfonamide: Lacks the tetramethyl substitution on the benzene ring.
Uniqueness
The unique combination of functional groups in 2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide gives it distinct chemical and biological properties
Biological Activity
2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS Number: 2097867-04-2) is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, focusing on cardiovascular effects, molecular interactions, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 387.5 g/mol
- Structure : The compound contains a benzene sulfonamide core with a pyridine and oxopyrrolidine moiety, which may influence its biological activity .
Biological Activity Overview
Sulfonamides are known for their diverse biological activities, particularly in the cardiovascular system. Research indicates that derivatives like this compound may modulate perfusion pressure and coronary resistance.
Cardiovascular Effects
A study evaluated the effects of various benzenesulfonamide derivatives on isolated rat heart models. The findings suggested that certain derivatives could significantly affect perfusion pressure and coronary resistance:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| Compound 2 | 0.001 | Decreased perfusion pressure |
| Compound 3 | 0.001 | Decreased perfusion pressure |
| Compound 4 | 0.001 | Decreased perfusion pressure |
| Compound 5 | 0.001 | Decreased perfusion pressure |
This data indicates that the biological activity of sulfonamide derivatives can lead to significant cardiovascular effects, potentially mediated through calcium channel interactions .
Molecular Mechanisms
The interaction of sulfonamide derivatives with calcium channels is a key area of interest. Theoretical docking studies have indicated that these compounds can interact with specific amino acid residues in calcium channel proteins, leading to altered vascular resistance and perfusion dynamics.
Docking Studies
Using computational tools like DockingServer, researchers have modeled interactions between sulfonamide derivatives and calcium channels. The results suggest that these compounds can form stable complexes with target proteins, influencing cardiac function and vascular dynamics .
Case Studies and Research Findings
- Cardiovascular Impact : A study highlighted the impact of a related sulfonamide derivative on pulmonary vascular hypertension in rat models. This derivative inhibited endothelin receptor-A, demonstrating potential for treating cardiac hypertrophy .
- Carbonic Anhydrase Inhibition : Another research indicated that some sulfonamide derivatives act as carbonic anhydrase inhibitors, which could be beneficial in managing severe heart failure .
Q & A
Q. What mechanistic studies elucidate the compound’s role in modulating protein-protein interactions (PPIs)?
- Methodology : Employ fluorescence polarization (FP) or Biolayer Interferometry (BLI) to monitor PPI disruption. For cellular validation, use NanoBRET or split-luciferase systems in live cells .
- Advanced Tools : Cryo-EM or X-ray crystallography resolves ternary complexes, providing atomic-level insights into binding interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
